5-Chlorobicyclo[3.3.1]non-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86508-23-8 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
5-chlorobicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H13Cl/c10-9-5-1-3-8(7-9)4-2-6-9/h1,3,8H,2,4-7H2 |
InChI Key |
LNHYAOGAHRGCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CC=C2)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Bicyclo 3.3.1 Nonene Systems
Electrophilic Addition Reactions to the C=C Double Bond
The presence of a double bond in the bicyclo[3.3.1]nonene framework allows for various electrophilic addition reactions. The rigid, strained structure of the bicyclic system significantly influences the stereochemical and regiochemical outcomes of these transformations.
Halogenation Mechanisms and Stereochemical Outcomes
For bicyclo[3.3.1]nonane derivatives, the stereoselectivity of halogenation is well-documented. Studies on the halogenation of bicyclo[3.3.1]nonan-2-one with molecular bromine and chlorine have been performed to understand the stereochemical course of the reaction. rsc.orgresearchgate.net In the bromination of related bicyclic olefins such as bicyclo[3.3.1]nonylidenebicyclo[3.3.1]nonane, the reaction proceeds instantaneously to form a 1:1 π-complex, which then evolves into bromonium ion pairs. nih.gov
The mechanism for the bromination of diolefins within the bicyclo[3.3.1]nonane series has been described as a molecular-ionic process that follows third-order kinetics. researchgate.net This suggests the formation of intermediate charge-transfer complexes between the diolefin and bromine molecules (e.g., diolefin···Br₂ and diolefin···Br₄). researchgate.net While the C5-chloro substituent in 5-Chlorobicyclo[3.3.1]non-2-ene is distant from the C2=C3 double bond, its electron-withdrawing inductive effect can influence the stability of intermediates, though the stereochemical outcome is primarily dictated by the formation of the bridged halonium ion, leading to anti-addition products.
Regioselectivity in Electrophilic Addition Processes
Regioselectivity in electrophilic additions is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the nucleophile adds to the more substituted carbon, which can better stabilize a positive charge. libretexts.orglibretexts.org
Nucleophilic Substitution Reactions on Halogenated Bicyclo[3.3.1]nonenes
The halogenated bicyclo[3.3.1]nonane framework can undergo nucleophilic substitution reactions, where the reaction pathways are heavily influenced by the position of the halogen, the conformation of the bicyclic system, and the potential for intramolecular interactions.
Influence of Chlorine Substitution on Reaction Pathways
The chlorine atom at the C5 position in this compound primarily exerts an electron-withdrawing inductive effect. This effect can influence nucleophilic substitution reactions at other positions on the ring by altering the stability of any carbocationic intermediates. For example, in solvolysis reactions (a type of nucleophilic substitution where the solvent is the nucleophile) of bicyclic tosylates, substituents can significantly affect reaction rates and product distributions. oup.com
In the solvolysis of 7β-methylbicyclo[3.3.1]non-3β-yl tosylate, the reaction proceeds through an ion-pair intermediate, leading to a mixture of elimination and substitution products. oup.com The presence of the methyl group influences the product ratios. Similarly, the C5-chloro group in a bicyclo[3.3.1]nonane system would be expected to destabilize a carbocation forming at a nearby position (e.g., C2 or C7), potentially slowing down Sₙ1-type reactions. Conversely, it could make the carbon atom it is attached to (C5) more susceptible to direct Sₙ2 attack, although substitutions at such bridgehead-adjacent positions are often sterically hindered.
Transannular Interactions in Nucleophilic Processes
The bicyclo[3.3.1]nonane system is conformationally flexible, existing in chair-chair, boat-chair, and twin-twist boat conformations. rsc.orgoregonstate.edu This flexibility can bring atoms on opposite sides of the ring into close proximity, leading to transannular interactions. These interactions are a hallmark of the reactivity of medium-sized rings. stir.ac.uk
During nucleophilic substitution reactions that proceed via carbocation intermediates, a hydride ion can migrate from one carbon to another across the ring. Such transannular hydride shifts are well-documented in the bicyclo[3.3.1]nonane system. stir.ac.ukrsc.org For example, solvolysis of exo-2-bicyclo[3.3.1]non-3-yl tosylate can involve 1,3-hydride shifts. nih.gov Similarly, the solvolysis of 7β-methylbicyclo[3.3.1]non-3β-yl tosylate results in products formed via a 1,5-hydride shift. oup.com These reactions occur because the molecular geometry places a C-H bond in close proximity to the developing positive charge, allowing for intramolecular hydride transfer. mdpi.comacs.org In the context of this compound derivatives, a carbocation formed at C2 or C3 could potentially be intercepted by a hydride from C7, demonstrating a transannular interaction.
| Reactant/System | Type of Transannular Interaction | Resulting Product/Effect | Reference(s) |
| 7β-Methylbicyclo[3.3.1]non-3β-yl tosylate | 1,5-Hydride shift | Elimination products like exo-7-methylbicyclo[3.3.1]non-2-ene | oup.com |
| Bicyclo[3.3.1]nonane diolefins | Transannular cyclization upon bromination | Adamantane derivatives | researchgate.net |
| endo-6-Hydroxybicyclo[3.3.1]nonan-2-one | 2,6-Hydride migration | Deuterium exchange at specific positions | rsc.org |
| Bicyclo[3.3.1]nonane derivatives (general) | Hydride shifts | Formation of rearranged products | oregonstate.edursc.org |
Favorskii Reaction Conditions for Halogenated Bicyclo[3.3.1]nonanones
The Favorskii rearrangement is a reaction of α-halo ketones with a base, which typically leads to a rearranged carboxylic acid ester through a cyclopropanone (B1606653) intermediate. wikipedia.org However, when α-halogenated bicyclo[3.3.1]nonanones are subjected to Favorskii reaction conditions (e.g., sodium methoxide), they often follow an alternative reaction pathway.
Studies on α-bromo- and α-chloro-bicyclo[3.3.1]nonanones have shown that instead of the expected ring contraction, an intramolecular ring closure occurs. rsc.orgresearchgate.netresearchgate.net The reaction of α,α′-dihalo bicyclo[3.3.1]nonane-diones with sodium methoxide (B1231860) does not yield a Favorskii product but instead leads to the formation of a 2-oxatricyclo[4.3.1.0³⁸]decane structure, also known as a 2-oxaprotoadamantane. rsc.orgrsc.org This outcome is the result of an intramolecular C–O bond formation. The proposed mechanism involves the formation of an intermediate alkoxybicyclo[3.3.1]nonanolate, which then undergoes an intramolecular nucleophilic substitution to form the fused ether linkage, rather than contracting the ring. rsc.orgresearchgate.net
| Starting Material | Base/Reagent | Primary Product | Reaction Type | Reference(s) |
| α-Bromo- and chloro-bicyclo[3.3.1]nonanones | Sodium methoxide | 2-Oxatricyclo[4.3.1.0³⁸]decane derivatives | Intramolecular Cyclization (C-O bond formation) | rsc.orgresearchgate.netresearchgate.net |
| 3-Bromobicyclononanone | Sodium methoxide | Nucleophilic substitution of bromine | Simple Substitution | researchgate.net |
| α,α′-Dihalogeno Bicyclo[3.3.1]nonane-diones | Sodium methoxide, ethoxide, etc. | Functionalized 2-oxaprotoadamantane | Intramolecular Cyclization (C-O bond formation) | rsc.orgrsc.org |
Rearrangement Processes and Their Mechanistic Investigations
The rigid framework of the bicyclo[3.3.1]nonane skeleton imposes significant geometric constraints that can lead to a variety of rearrangement reactions. These transformations are often driven by the release of steric strain or the formation of more stable intermediates.
Sigmatropic Shifts and Carbocation Rearrangements in Bicyclic Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orgimperial.ac.uk The most common types are masterorganicchemistry.commasterorganicchemistry.com shifts, such as the Cope and Claisen rearrangements, and [1,j] shifts involving the migration of a hydrogen or alkyl group. wikipedia.orglibretexts.org While these reactions are governed by the principles of orbital symmetry, their feasibility within the bicyclo[3.3.1]nonene framework is also dictated by the system's conformational flexibility. imperial.ac.ukacs.org For a masterorganicchemistry.commasterorganicchemistry.com sigmatropic rearrangement to occur, the system must be able to adopt a chair- or boat-like six-membered transition state, a conformation that can be sterically hindered in rigid bicyclic structures. libretexts.orgacs.org
Carbocation rearrangements are prevalent in bicyclo[3.3.1]nonane systems, often triggered by reactions under acidic conditions or solvolysis of suitable precursors. core.ac.uk The formation of a carbocation at one position can initiate a cascade of rearrangements, including hydride and alkyl shifts, to yield more stable cationic intermediates. figshare.comnih.gov For instance, the generation of a carbocationic center can lead to the formation of a stable 5-methyl-4,6-dioxabishomoadamant-5-yl cation under specific oxidative conditions. figshare.com These rearrangements are driven by the thermodynamic stability of the resulting carbocation, with tertiary carbocations being more stable than secondary ones. The unique structure of the bicyclo[3.3.1]nonane skeleton can also facilitate transannular interactions, leading to complex rearrangement pathways.
Catalyzed Skeletal Reorganizations (e.g., Michael-induced rearrangements)
Skeletal reorganizations in the bicyclo[3.3.1]nonane framework can be induced by various catalysts. A notable example is the Michael-induced skeletal rearrangement. This reaction involves the intramolecular Michael addition of a nucleophile to an α,β-unsaturated carbonyl system within the bicyclic structure. nih.govfigshare.com This process has been shown to convert a bicyclo[3.3.1]nonane-2,4,9-trione into a novel, highly functionalized bicyclo[3.3.0]octane system. nih.govresearchgate.net The reaction is initiated by the formation of an enolate, which then attacks the electron-deficient β-carbon of the Michael acceptor. This intramolecular cyclization is followed by a cascade of bond cleavages and formations, ultimately leading to a complete reorganization of the carbon skeleton. nih.gov Such rearrangements are not only of synthetic interest but may also play a role in the biosynthesis of complex natural products containing the bicyclo[3.3.1]nonane core. researchgate.net
Base-induced tandem Michael addition followed by an intramolecular aldol (B89426) reaction is another powerful strategy for constructing and modifying the bicyclo[3.3.1]nonane core. nih.gov These catalyzed processes highlight the utility of the bicyclic framework as a template for generating structural diversity. researchgate.net
Hydride Shifts (e.g., 1,3- and 2,6-hydride shifts)
Transannular hydride shifts are a characteristic feature of the reactivity of bicyclo[3.3.1]nonane systems. rsc.org These intramolecular hydrogen transfers occur between non-adjacent carbon atoms that are brought into close proximity by the molecule's conformation. In the preferred twin-chair conformation of the bicyclo[3.3.1]nonane ring, the endo hydrogens at C3 and C7 are sterically crowded, but hydride shifts more commonly involve other positions.
Specifically, 1,3- and 2,6-hydride shifts have been observed. stir.ac.uk For example, during the solvolysis of bicyclic epoxides, a 2,6-hydride shift can occur in a twin-twist-boat conformation. stir.ac.uk These shifts are often competitive with other rearrangement processes and are influenced by the reaction conditions and the stability of the resulting carbocation intermediates. The propensity for these hydride shifts underscores the conformational dynamics of the bicyclo[3.3.1]nonane skeleton and its influence on reactivity.
Studies on Bredt's Rule and Bridgehead Alkenes in the Bicyclo[3.3.1]nonene Context
Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the strain. masterorganicchemistry.comwikipedia.org This rule is a consequence of the geometric strain that would arise from the inability of the p-orbitals on the bridgehead carbon and the adjacent atom to achieve the necessary planar alignment for effective π-bonding. wikipedia.org
Stability and Reactivity of Strained Bridgehead Alkenes
The bicyclo[3.3.1]nonane system is on the borderline of the limits of Bredt's rule. While smaller bicyclic systems like norbornene cannot sustain a stable bridgehead double bond, bicyclo[3.3.1]non-1-ene is a stable, albeit highly strained, compound that can be isolated. masterorganicchemistry.comacs.org The stability of this bridgehead alkene is attributed to the fact that the parent ring system is large enough to accommodate the trans-double bond character required within one of the rings. masterorganicchemistry.com The strain in these molecules, often referred to as "anti-Bredt" molecules, has been a subject of active research. wikipedia.org The stability of bridgehead alkenes is often quantified by the non-bridgehead atom count (S); for bicyclic systems, a value of S ≥ 7 is generally required for isolable compounds. wikipedia.org
The reactivity of these strained alkenes is significantly enhanced compared to their non-strained counterparts. The high degree of strain makes them susceptible to reactions that release this strain, such as additions and rearrangements.
| Bridgehead Alkene | Parent Ring System Size (S) | Stability | Reference(s) |
| Bicyclo[2.2.1]hept-1-ene | 5 | Unstable intermediate | wikipedia.orglibretexts.org |
| Bicyclo[3.2.1]oct-1-ene | 6 | Transient intermediate | masterorganicchemistry.com |
| Bicyclo[3.3.1]non-1-ene | 7 | Stable, isolable compound | masterorganicchemistry.comacs.org |
| Bicyclo[4.4.1]undec-1-ene | 9 | Stable compound | rsc.org |
Impact of Substitution at Bridgehead Positions on Reactivity
Substitution at the bridgehead positions of the bicyclo[3.3.1]nonane skeleton can have a profound impact on the molecule's reactivity. The introduction of substituents can alter the conformational preferences of the ring system and influence the stability of reactive intermediates, such as carbocations and radicals, formed at the bridgehead. iastate.educore.ac.uk
For instance, the generation of bridgehead carbocations from the corresponding halides can be facilitated by Lewis acids like silver triflate. iastate.edu These carbocations can then react with various nucleophiles. iastate.edu However, the reactivity is generally lower than that of analogous acyclic systems due to the increased strain and geometric constraints of the bicyclic framework. core.ac.uk
Substitution at the bridgehead can also influence rearrangement pathways. The presence of certain functional groups can direct the outcome of reactions. For example, the synthesis of various substituted bicyclo[3.3.1]nonanones demonstrates how bridgehead substitution is a key strategy for building molecular complexity. nih.govrsc.org The ability to functionalize the bridgehead position, despite the constraints of Bredt's rule, is crucial for the synthesis of many complex natural products that contain this bicyclic core. nih.gov
Conformational Analysis and Theoretical Studies of Bicyclo 3.3.1 Nonene Systems
Conformational Landscape of the Bicyclo[3.3.1]nonane/nonene Core
The bicyclo[3.3.1]nonane skeleton is composed of two cyclohexane (B81311) rings joined at the bridgehead positions. In principle, this framework can adopt three primary conformations: a chair-chair (CC), a boat-chair (BC), and a twin boat (BB). vu.lt The CC conformation, with C2v symmetry, is generally the most stable for the unsubstituted bicyclo[3.3.1]nonane. rsc.orgresearchgate.net However, the BC conformer (Cs symmetry) and the BB conformer (C2 symmetry) are also considered in conformational analyses. rsc.org The twin twist-boat (a variation of the BB conformation) has been identified as an energy minimum, though it is significantly higher in energy than the CC and BC forms in the parent system. psu.edu The destabilizing steric factors in the BB conformer often preclude its existence in detectable amounts. rsc.org
The energy difference between the CC and BC conformations is relatively small. For instance, in bicyclo[3.3.1]nonan-9-one, the calculated free energy difference between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol. researchgate.net This small energy gap suggests that both conformers can coexist in equilibrium.
The introduction of unsaturation and substituents can significantly alter the conformational preferences of the bicyclo[3.3.1]nonane core. The presence of a double bond, as in bicyclo[3.3.1]nonene systems, reduces the conformational flexibility of the unsaturated ring, leading to a double half-chair conformation being the most stable in some di-functionalized derivatives. mdpi.com
Substituents, particularly at the C3 and C7 positions, have a profound impact. While the unsubstituted and certain substituted derivatives favor the CC conformation, substitution at the 3- or 7-position can force the substituted ring into a boat conformation to alleviate steric interactions. vu.lt For example, the introduction of bulky substituents can favor the BC conformation. vu.lt In the case of 2-chlorobicyclo[3.3.1]nonan-9-one, the molecule adopts a twin-chair conformation with the chlorine atom in an axial position. researchgate.net The presence of three sp2-hybridized atoms in the bicyclo[3.3.1]nonane skeleton can lead to a planarization of that part of the ring. nih.gov
The impact of unsaturation on the crystal structures and intermolecular networks of bicyclo[3.3.1]nonane derivatives has been shown to be significant compared to their saturated counterparts. rsc.org
The bicyclo[3.3.1]nonane system possesses a degree of conformational flexibility, allowing for interconversion between different conformers. The energy barrier for inversion between the twin-chair and boat-chair conformations in bicyclo[3.3.1]nonan-9-one is calculated to be around 6 kcal/mol. researchgate.net This indicates a dynamic equilibrium between the major conformers. The flexibility is, however, more restricted than in a simple cyclohexane ring due to the bridged structure. oregonstate.edu The introduction of unsaturation further reduces this flexibility. mdpi.com
Computational Chemistry Applications in Conformational Analysis
Computational methods have become indispensable tools for elucidating the conformational preferences and energies of complex molecules like 5-Chlorobicyclo[3.3.1]non-2-ene.
Ab initio and Density Functional Theory (DFT) calculations are powerful methods for investigating the molecular structures and relative energies of different conformers. researchgate.net These first-principles calculations have been used to determine that the double chair (CC) form is the most favorable for carbobicyclic structures like bicyclo[3.3.1]nonane and its 9-one derivative. pugetsound.edu High-level ab initio calculations confirm the CC conformer as the optimal form for several derivatives of bicyclo[3.3.1]nonane, dominating over the boat-chair (BC) form. researchgate.net
For bicyclo[3.3.1]nonan-9-one, DFT calculations have been employed to study the energy differences and inversion barriers between its conformers. researchgate.net Concerted use of ab initio time-dependent DFT (TDDFT) calculations has also been applied to determine the absolute configurations of bicyclo[3.3.1]nonane diones. nih.gov
| Conformer | Relative Free Energy (kcal/mol) | Reference |
|---|---|---|
| Chair-Chair (CC) | 0.0 | researchgate.net |
| Boat-Chair (BC) | ~1.0 | researchgate.net |
Orbital Overlap and Electronic Structure Calculations
The electronic structure and conformational preferences of bicyclo[3.3.1]nonene systems, including this compound, are significantly influenced by orbital overlap. Theoretical studies, often employing computational methods, provide insight into these interactions. In the bicyclo[3.3.1]nonane framework, the two six-membered rings can adopt chair or boat conformations. rsc.orgresearchgate.net The relative stability of these conformations is dictated by a balance of steric and electronic effects.
Natural bond order (NBO) calculations are a powerful tool for analyzing orbital interactions. For instance, in related bicyclic systems, NBO analysis has been used to understand elimination reactions by evaluating the overlap between the lone pair of electrons on a carbanion and the antibonding orbital (σ*) of a C-X (where X is a halogen) bond. mdpi.com In cases with poor geometric alignment, this overlap is minimal, hindering the reaction. mdpi.com While specific calculations for this compound are not detailed in the provided results, the principles of orbital overlap are fundamental to understanding its reactivity. The geometry of the bicyclic system dictates the extent of overlap between the π-orbitals of the double bond and the orbitals of the chlorine-bearing carbon, influencing the electronic properties and potential reaction pathways. oregonstate.edu
Electronic structure calculations also help in understanding the conformational energetics. For the parent bicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. rsc.orgnih.gov However, the introduction of substituents and unsaturation, as in this compound, can alter the conformational landscape. The presence of the double bond and the chlorine atom will influence the electron distribution and steric interactions, potentially favoring a boat-chair or a twisted conformation for one of the rings. rsc.orgresearchgate.net
Stereochemical Investigations
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy
Chiroptical properties, particularly those studied by circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral bicyclic compounds. researchgate.netresearchgate.net For bicyclic enones, the sign of the Cotton effect in the CD spectrum can be related to the nonplanarity of the chromophore and thus to the absolute configuration. researchgate.net
In studies of related bicyclo[3.3.1]nonane derivatives, CD spectroscopy has been instrumental. researchgate.net For example, the CD spectrum of a bicyclic ketone with a benzo-1,3-dioxole chromophore showed complex bands, and the signs of these bands were used to deduce the absolute configuration of the enantiomers. researchgate.net The interaction between different chromophores within the molecule, known as transannular interaction, can also influence the CD spectrum. researchgate.net While specific CD data for this compound is not available in the search results, the principles from related systems are directly applicable. The enone chromophore in a chiral derivative of this compound would be expected to exhibit a characteristic CD spectrum, allowing for the assignment of its absolute configuration.
Stereochemical Control in Synthetic Routes and Reaction Pathways
The stereochemistry of reactions involving bicyclo[3.3.1]nonene systems is a critical aspect of their synthesis and reactivity. The rigid bicyclic framework often dictates the direction of attack of reagents, leading to high stereoselectivity. researchgate.net
For instance, the intramolecular cyclization of cyclooct-4-cis-ene-1-carboxylic acid chloride to form a bicyclo[3.3.1]nonan-9-one derivative demonstrates stereochemical control. The reaction can proceed via either a cis or trans addition depending on the reaction conditions, yielding different stereoisomers of the chlorinated bicyclic ketone. acs.org The stereochemistry of the products was determined through spectral analysis and by observing their different reactivities towards a base. acs.org
Solvolysis reactions of bicyclo[3.3.1]nonene derivatives also exhibit a high degree of stereochemical control. The conformation of the intermediate carbocation influences the stereospecificity of solvent attack and the potential for transannular hydride shifts. oregonstate.edu The geometry of the bicyclo[3.3.1]nonane system is well-suited for studying such transannular reactions. oregonstate.edu Synthetic strategies for bicyclo[3.3.1]nonanes often focus on achieving stereocontrolled cyclization reactions to obtain specific functionalized derivatives. researchgate.net These principles of stereochemical control are directly relevant to the synthesis and reactions of this compound, where the existing stereocenters and the conformation of the rings will direct the outcome of subsequent transformations.
Intermolecular Interactions and Hydrogen Bonding in Bicyclo[3.3.1]nonene Derivatives
While this compound itself does not have traditional hydrogen bond donors, its derivatives with hydroxyl, amino, or other suitable functional groups would be expected to exhibit hydrogen bonding. The semi-rigid bicyclic framework allows for the precise spatial positioning of these functional groups, influencing the geometry of the resulting hydrogen bonds. researchgate.net In addition to conventional hydrogen bonds, weaker interactions such as C-H···O and halogen bonds can also influence the crystal packing of these molecules. rsc.org The study of these interactions is crucial for understanding the solid-state properties of bicyclo[3.3.1]nonene derivatives.
Spectroscopic Characterization Methodologies in Advanced Bicyclo 3.3.1 Nonene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as an indispensable tool for the structural characterization of bicyclo[3.3.1]nonene derivatives in solution. emerypharma.com It provides detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.
Advanced 1D and 2D NMR Techniques for Complex Bicyclo[3.3.1]nonene Systems
The structural elucidation of complex molecules like 5-Chlorobicyclo[3.3.1]non-2-ene necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.commnstate.eduharvard.edu
1D NMR: The fundamental ¹H NMR spectrum reveals the chemical shift, multiplicity, and integration of proton signals, offering initial clues about the molecular structure. For instance, in bicyclo[3.3.1]nonenols, the enol protons typically appear around δ 12.0 ppm. acs.org The ¹³C NMR spectrum is equally crucial, as it provides information on the carbon skeleton, including the presence of quaternary carbons. ucl.ac.uk The chemical shift of the C3 carbon in bicyclo[3.3.1]nonenols is observed around δ 170 ppm, while the corresponding ketone form shows a signal around δ 197.75 ppm. acs.org
2D NMR: For more complex systems where 1D spectra may be crowded or ambiguous, 2D NMR techniques are employed. mnstate.eduharvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, helping to establish connectivity within proton networks. emerypharma.commnstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C nuclei (typically over two to three bonds), which is invaluable for piecing together the entire molecular framework, including the placement of functional groups and quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which is critical for determining stereochemistry and conformation. nih.gov
These advanced NMR techniques have been successfully applied to various substituted bicyclo[3.3.1]nonanes, including 3-azabicyclo[3.3.1]nonanes, to elucidate their complex structures. nih.gov
Elucidation of Stereochemistry via NMR Anisotropy Effects
The rigid bicyclo[3.3.1]nonene framework often leads to distinct magnetic anisotropy effects that can be observed in the NMR spectrum. These effects arise from the non-uniform magnetic fields generated by certain functional groups (e.g., C=C double bonds, carbonyl groups) which shield or deshield nearby nuclei depending on their spatial orientation. By carefully analyzing these anisotropic effects on chemical shifts, it is possible to deduce the stereochemistry of substituents on the bicyclic ring. For example, the relative orientation of a substituent can be determined by observing the upfield or downfield shift of protons situated in the shielding or deshielding cone of a nearby functional group.
¹³C Chemical Shifts and Substituent Effects in Bicyclo[3.3.1]nonenes
The ¹³C chemical shifts in bicyclo[3.3.1]nonenes are highly sensitive to the nature and position of substituents. ucl.ac.uk The introduction of a substituent causes a change in the electron density around the neighboring carbon atoms, leading to a predictable shift in their resonance frequencies. For instance, electron-withdrawing groups generally cause a downfield shift (deshielding) of the α- and β-carbons, while electron-donating groups cause an upfield shift (shielding).
Systematic studies on substituted bicyclo[3.3.1]nonanes have allowed for the development of empirical parameters to predict ¹³C chemical shifts. These substituent chemical shift (SCS) effects are valuable for confirming structural assignments and identifying unknown compounds within this class. The effect of a chlorine atom at the C5 position in this compound would be expected to significantly influence the chemical shifts of the surrounding carbons, providing a unique spectral fingerprint for this specific isomer.
| Technique | Information Provided | Application to Bicyclo[3.3.1]nonenes |
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Initial structural assessment, identification of functional groups. |
| ¹³C NMR | Carbon chemical shifts, carbon types (CH₃, CH₂, CH, C) | Elucidation of the carbon skeleton. ucl.ac.uk |
| COSY | ¹H-¹H correlations | Establishing proton connectivity. emerypharma.commnstate.edu |
| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals. |
| HMBC | ¹H-¹³C long-range correlations | Assembling the complete molecular framework. |
| NOESY | Through-space proton-proton correlations | Determining stereochemistry and conformation. nih.gov |
X-ray Crystallography for Solid-State Structure and Network Formation
While NMR provides invaluable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. nih.govnih.gov This technique is particularly powerful for complex bicyclic systems where subtle conformational details can have a significant impact on the molecule's properties and reactivity.
Analysis of Bond Distances, Angles, and Dihedral Angles in Bicyclo[3.3.1]non-2-ene Frameworks
X-ray crystallographic analysis of bicyclo[3.3.1]non-2-ene derivatives provides precise measurements of bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the strain and geometry of the bicyclic system. For example, the introduction of the double bond in the bicyclo[3.3.1]non-2-ene framework can lead to distortions in the chair-like conformations of the six-membered rings. Comparing these experimental values with theoretical calculations can provide deeper insights into the electronic and steric effects governing the molecular structure. The structure of certain bicyclo[3.3.1]non-3-en-2-one derivatives has been unambiguously confirmed using X-ray crystallography. nih.gov
Conformational Insights Derived from Crystal Structures
Bicyclo[3.3.1]nonanes can exist in several conformations, including the chair-chair, chair-boat, and boat-boat forms. rsc.orgnih.gov X-ray crystallography provides direct evidence of the preferred conformation in the solid state. For many bicyclo[3.3.1]nonane derivatives, the chair-chair conformation is the most stable. nih.gov However, the presence of bulky substituents or specific functional groups can favor alternative conformations. For instance, the crystal structure of certain substituted bicyclo[3.3.1]nonanones reveals that the six-membered rings adopt a conformation very close to an ideal chair. nih.gov The introduction of unsaturation, as in this compound, significantly impacts the conformation and can influence the formation of intermolecular networks in the crystal lattice. researchgate.net
| Parameter | Significance | Example from Bicyclo[3.3.1]nonene Research |
| Bond Distances | Indicates the strength and nature of chemical bonds. | Deviations from standard values can indicate strain. |
| Bond Angles | Defines the geometry around an atom. | Distortions from ideal angles reveal steric hindrance. |
| Dihedral Angles | Describes the conformation of the ring system. | Determines whether the rings are in chair, boat, or twisted conformations. |
| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice. | Hydrogen bonding and other weak interactions can influence the overall structure. researchgate.net |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique for the unambiguous determination of the absolute configuration of chiral molecules directly in solution. spark904.nlrsc.org The method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While the standard infrared (IR) spectra of a pair of enantiomers are identical, their VCD spectra are mirror images, exhibiting equal magnitude but opposite signs. spark904.nl This characteristic makes VCD an invaluable tool for stereochemical assignments in complex bicyclic systems.
For a chiral molecule such as this compound, which possesses stereocenters, determining its absolute configuration is crucial. The VCD analysis process involves comparing the experimentally measured VCD spectrum with theoretical spectra generated through Density Functional Theory (DFT) calculations for each possible enantiomer (e.g., for a specific (R) or (S) configuration). spark904.nl A match between the experimental spectrum and one of the calculated spectra allows for a definitive assignment of the absolute configuration. google.com
Research on related C2-symmetric bicyclo[3.3.1]nonane derivatives, such as bicyclo[3.3.1]nonane-2,6-dione, demonstrates that these systems yield strong and distinct VCD signals. mdpi.comresearchgate.net The presence of features like C=C double bonds, as seen in bicyclo[3.3.1]nona-3,7-diene-2,6-dione, can further enhance the VCD response, leading to sharper and more intense signals, including characteristic bisignate doublets. mdpi.com The VCD spectrum is also highly sensitive to the molecule's conformation in solution, making accurate computational modeling of conformer populations essential for correctly interpreting the experimental data. spark904.nlmdpi.com
While specific VCD data for this compound is not extensively published, the principles derived from studies on analogous bicyclic structures are directly applicable. The methodology would involve recording the VCD and IR spectra and comparing them against DFT-calculated spectra for the possible stereoisomers to establish its absolute stereochemistry.
Table 1: Representative VCD and IR Spectral Features in Bicyclo[3.3.1]nonane Systems
| Spectral Region | Type of Vibration | Observed Characteristics in Bicyclo[3.3.1]nonane Derivatives | Reference |
| 3200-2700 cm⁻¹ | CH-stretching | Complex, conformation-dependent VCD signals. | mdpi.comresearchgate.net |
| 1800-1600 cm⁻¹ | C=O stretching | Strong VCD signals; can form bisignate doublets in coupled systems. | mdpi.comresearchgate.net |
| 1650-1600 cm⁻¹ | C=C stretching | Enhances VCD response compared to saturated analogues. | mdpi.com |
| 1300-1000 cm⁻¹ | Mid-IR / Fingerprint | Rich in structural information; features from C-H bendings, CH₂ wagging/twisting, and C-C stretching. | mdpi.com |
Mass Spectrometry for Mechanistic Studies and Derivatization Analysis
Mass spectrometry (MS) is an essential analytical technique in the study of bicyclo[3.3.1]nonene frameworks, providing critical information on molecular weight and structure, and serving as a key tool in mechanistic investigations and the analysis of derivatized compounds. nist.govnih.gov
Mechanistic Studies In the synthesis of bicyclo[3.3.1]nonene derivatives, MS is employed to identify reaction products and intermediates, thereby elucidating reaction mechanisms. For instance, in the rhenium-catalyzed formation of bicyclo[3.3.1]nonene frameworks from cyclic β-keto esters and terminal alkynes, MS is used to confirm the mass of the resulting bicyclic products. acs.org Similarly, studies on the intramolecular cyclization of compounds like cyclooct-4-cis-ene-1-carboxylic acid chloride to form chlorinated bicyclo[3.3.1]nonan-9-one isomers rely on spectral analysis, including MS, to elucidate the structure of the products and understand the stereochemistry of the reaction. acs.org Analysis of fragmentation patterns in the mass spectrum can provide further structural confirmation and insight into the stability of the bicyclic core.
Derivatization Analysis For molecules that exhibit low ionization efficiency or poor chromatographic behavior, chemical derivatization is a frequently used strategy to enhance their detectability by mass spectrometry, particularly in complex biological matrices. ddtjournal.com Derivatization can introduce a readily ionizable group or a fragment that produces a specific, strong signal upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). ddtjournal.comresearchgate.net
While there are no specific derivatization protocols published for this compound, standard chemical modifications could be applied if further functional groups were present or introduced. For example, if a hydroxyl derivative were synthesized, it could be esterified or silylated. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net For liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS), derivatizing agents are chosen to add a permanently charged moiety or a group that is easily protonated, significantly improving sensitivity. ddtjournal.com
Table 2: Illustrative Derivatization Strategies for Mass Spectrometry Analysis
| Derivatization Approach | Target Functional Group | Common Reagents | Purpose | Reference |
| Silylation | Hydroxyl, Carboxyl | BSTFA, TMCS | Increases volatility and thermal stability for GC-MS analysis. | researchgate.net |
| Acylation | Hydroxyl, Amino | Acetic Anhydride, Benzoyl Chloride | Improves chromatographic properties and can introduce a specific fragmentation pathway. | ddtjournal.com |
| Introduction of a Charged Group | Hydroxyl, Amino | Girard's Reagents, MDMAES-imidazole | Enhances ionization efficiency for ESI-MS, improving sensitivity. | ddtjournal.com |
Derivatives, Analogues, and Advanced Applications of Bicyclo 3.3.1 Nonene Scaffolds
Synthesis and Research of Heteroanalogues
The substitution of one or more carbon atoms within the bicyclo[3.3.1]nonane skeleton with heteroatoms such as nitrogen, oxygen, or selenium gives rise to heteroanalogues with distinct chemical and biological properties. These modifications can influence the molecule's conformation, polarity, and ability to interact with biological targets. nih.govresearchgate.net
Azabicyclo[3.3.1]nonenes
The azabicyclo[3.3.1]nonane architecture is a privileged scaffold found in numerous bioactive natural products, particularly indole (B1671886) alkaloids, which exhibit a wide range of pharmacological effects including anticancer, antimalarial, and anti-inflammatory activities. nih.govrsc.org This has spurred significant research into the synthesis of novel aza-derivatives.
Diverse synthetic strategies have been developed to construct this heterocyclic system. One approach involves the Dieckmann cyclization of substituted piperidines to create C(8) substituted 1-azabicyclo[3.3.1]non-3-enes, which have been identified as novel antagonists for human muscarinic receptors. Another method describes the first enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes through an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction. Furthermore, a straightforward synthesis of 3-Aza-bicyclo[3.3.1]nonene-steroid derivatives has been achieved, demonstrating the scaffold's utility in creating complex hybrid molecules. researchgate.net The biological significance extends to various isomers, with 3,7-diazabicyclo[3.3.1]nonanes showing utility in treating cardiac arrhythmias and 3,9-diazabicyclo[3.3.1]nonanes exhibiting antagonist activity at 5-HT3 receptors.
| Azabicyclo[3.3.1]nonene Derivative | Synthetic Approach | Research Application/Significance |
| C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes | Dieckmann cyclization of substituted piperidines | Novel muscarinic receptor antagonists |
| Functionalized 1-Azabicyclo[3.3.1]nonanes | Organocatalytic Michael addition & intramolecular nitro-Mannich reaction | Enantioselective synthesis of highly substituted scaffolds |
| 3-Aza-bicyclo[3.3.1]nonene-Steroid Hybrids | Imination, cyclization, and addition reactions | Facile synthesis of complex steroid derivatives |
| 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienes | Dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate | Rapid assembly of novel polyaza-bicyclic systems |
This table summarizes various synthetic routes and applications for Azabicyclo[3.3.1]nonene derivatives based on referenced research.
Oxabicyclo[3.3.1]nonenes
Oxabicyclo[3.3.1]nonene derivatives, containing an oxygen atom in the bicyclic framework, are of significant interest, particularly as inhibitors of key enzymes in disease pathways. A notable area of research is their activity against tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme and a promising target for developing new chemosensitizing agents for cancer therapy.
Compounds featuring the 3-oxabicyclo[3.3.1]nonane core have been synthesized from the monoterpene limonene (B3431351) and various aldehydes. These derivatives have demonstrated inhibitory activity against the TDP1 enzyme at micromolar concentrations. Another efficient synthetic methodology involves the (3,5)-oxonium-ene reaction of geraniol (B1671447) with aldehydes or epoxides, promoted by boron trifluoride etherate, to produce oxabicyclo[3.3.1]nonenes in moderate yields. oregonstate.edu For the construction of more complex systems, a highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with four contiguous stereogenic centers has been developed, showcasing the ability to create structurally precise molecules.
| Oxabicyclo[3.3.1]nonene Type | Starting Materials | Key Reaction Type | Primary Research Focus |
| 3-Oxabicyclo[3.3.1]nonane core | Limonene, Aromatic Aldehydes | Montmorillonite K10 catalyzed cyclization | Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors |
| General Oxabicyclo[3.3.1]nonenes | Geraniol, Aldehydes/Epoxides | Boron trifluoride etherate promoted (3,5)-oxonium-ene reaction | Development of efficient synthetic methodologies |
| 3-Oxabicyclo[3.3.1]nonan-2-ones | (E)-3-aryl-2-nitroprop-2-en-1-ols, (E)-7-aryl-7-oxohept-5-enals | Organocatalytic domino Michael-hemiacetalization-Michael reaction | Highly stereoselective synthesis of complex structures |
This table outlines key synthetic strategies and research applications for different Oxabicyclo[3.3.1]nonene derivatives.
Selenabicyclo[3.3.1]nonenes
The introduction of selenium into the bicyclic framework has led to the development of novel organoselenium compounds with unique reactivity and potential biological applications, such as glutathione (B108866) peroxidase (GPx) mimetic activity. Highly efficient and convenient synthetic methods have been established for 9-selenabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonene-2 derivatives.
The primary synthetic strategy is based on the transannular addition of selenium dibromide (SeBr₂) to 1,5-cyclooctadiene, which forms a 2,6-dibromo-9-selenabicyclo[3.3.1]nonane adduct. This adduct serves as a versatile intermediate. A remarkable and selective reaction was discovered where this dibromo adduct reacts with acetonitrile (B52724) to form 6-bromo-9-selenabicyclo[3.3.1]nonene-2. This monobromide is a key starting material for further functionalization. For instance, nucleophilic substitution with various alcohols in the presence of a weak base yields a range of 6-alkoxy-9-selenabicyclo[3.3.1]nonenes-2 in excellent yields (94–99%). These methods are noted for their efficiency and high yields, meeting the criteria of "click chemistry".
Functionalization of Bicyclo[3.3.1]non-2-ene and its Derivatives
Modifications at the Alkene Double Bond
The alkene double bond in the bicyclo[3.3.1]non-2-ene system is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Standard alkene reactions can be applied to this scaffold, although the stereochemical outcome is often dictated by the rigid bicyclic structure.
For instance, reactions such as epoxidation, dihydroxylation, and hydrogenation can be performed to functionalize the double bond. The facial selectivity of these reactions (i.e., attack from the exo or endo face) is influenced by steric hindrance from the rest of the bicyclic system. Hydroboration-oxidation is another common method to introduce a hydroxyl group with anti-Markovnikov regioselectivity. Additionally, the electronic properties of the double bond can be exploited in cycloaddition reactions and transition metal-catalyzed processes, such as the hydroformylation of related bicyclic olefins to introduce formyl groups. In one study, treatment of exo-7-methylbicyclo[3.3.1]non-2-ene with formic acid led to a rearranged product, 3-methylbicyclo[3.3.1]non-2-ene, via a hydride shift, demonstrating the potential for skeletal rearrangements during functionalization. stir.ac.uk These modifications are crucial for synthesizing derivatives with specific biological or material properties.
Substituent Effects on Reactivity and Conformation of 5-Chlorobicyclo[3.3.1]non-2-ene
While specific experimental studies on this compound are limited in the literature, its conformational behavior and reactivity can be inferred from the well-established principles governing substituted bicyclo[3.3.1]nonane systems. rsc.orgoregonstate.edu
Conformational Analysis: The parent bicyclo[3.3.1]nonane skeleton can exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). nih.govrsc.org The twin-boat is generally disfavored due to significant steric strain. nih.gov For the unsubstituted parent compound, the twin-chair conformation is the most stable. However, the introduction of substituents can shift this equilibrium. nih.govrsc.org
In this compound, the chlorine atom is located at a bridgehead position (C5). The presence of the C2-C3 double bond already introduces some flattening to one of the six-membered rings. The key factor influencing the conformation is the steric and electronic effect of the bridgehead chloro-substituent.
Steric Effects: A substituent at a bridgehead position generally has minimal steric interaction with the rest of the frame in a chair conformation. Therefore, significant destabilization of the twin-chair form due to steric hindrance from the lone chlorine atom is not expected.
Electronic Effects: The primary influence of the chlorine atom is its strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bond framework.
Reactivity: The reactivity of the C2-C3 double bond towards electrophilic attack would be influenced by the electron-withdrawing nature of the chlorine at C5.
The inductive effect of the chlorine atom will withdraw electron density from the entire sigma framework, including the carbons of the double bond.
This reduction in electron density deactivates the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to the unsubstituted bicyclo[3.3.1]non-2-ene.
The bridgehead position of the substituent (C5) is relatively distant from the double bond (C2-C3). While the inductive effect diminishes with distance, it would still exert a noticeable deactivating influence on the reactivity of the alkene. The stability of any potential carbocationic intermediates formed during electrophilic addition would also be reduced by this electron-withdrawing effect.
Integration into Complex Molecular Architectures and Natural Product Cores
The rigid and sterically defined bicyclo[3.3.1]nonene skeleton is a recurring motif in numerous biologically active natural products. rsc.org This structural feature imparts specific conformational constraints that are often crucial for biological function. Consequently, the development of synthetic routes to this core structure is a primary focus in the total synthesis of these complex molecules.
Synthetic Studies Towards Natural Products Featuring Bicyclo[3.3.1]nonene Moieties (e.g., Garsubellin A, Hyperforin)
The family of polyprenylated acylphloroglucinols (PPAPs) includes many compounds with a bicyclo[3.3.1]nonane core, which are known for their significant biological activities. rsc.orgnih.gov Garsubellin A and Hyperforin are prominent examples whose syntheses have been the subject of intensive research.
Garsubellin A , a potent inducer of choline (B1196258) acetyltransferase, features a highly congested bicyclo[3.3.1]nonane skeleton with quaternary stereocenters at both bridgehead positions. d-nb.info Synthetic strategies often focus on the stereoselective construction of this core. One approach involves an aldol (B89426) cyclization to build the bicyclic framework. d-nb.info Another successful method utilizes a highly diastereoselective single-step cyclization to provide the bicyclo[3.3.1]nonane core, which is then further elaborated. acs.orgnih.gov Tandem reactions, such as DIBAL-H-mediated lactone ring opening followed by an intramolecular aldol condensation, have also proven effective in creating the bicyclo[3.3.1]nonan-9-one core of Garsubellin A. nih.gov
Hyperforin , the active antidepressant component of St. John's Wort, also contains a densely substituted bicyclo[3.3.1]nonane core. harvard.edu Its total synthesis represents a significant challenge due to the molecule's complexity. One successful 10-step synthesis was achieved from 2-methylcyclopent-2-en-1-one, featuring a diketene (B1670635) annulation and an oxidative ring expansion to construct the bicyclo[3.3.1]nonane-1,3,5-trione motif. nih.gov Another enantioselective total synthesis utilized a Lewis acid-catalyzed epoxide-opening cascade cyclization to furnish the bicyclo[3.3.1]nonane core and set two key quaternary stereocenters. harvard.edu Model systems for Hyperforin have been synthesized via an acid-catalyzed tandem Michael addition-intramolecular aldol condensation of a diketone with methyl acrolein. rsc.orgnih.gov
Bridgehead-Substituted Bicyclo[3.3.1]nonenes in Advanced Synthesis
Substitution at the bridgehead positions (C1 and C5) of the bicyclo[3.3.1]nonene scaffold introduces critical functionality and stereochemical complexity, enabling the synthesis of advanced molecular targets. nih.govacs.org These positions are often quaternary centers in complex natural products. d-nb.info
The generation of bridgehead intermediates is a key strategy in organic synthesis. nih.gov For instance, bridgehead lithiation of substrates possessing the core bicyclo[3.3.1]nonane-1,3,5-trione structure has been used to introduce various electrophiles at the C-5 position. rsc.org This method is sensitive to the substitution pattern on the bicyclic system and the base used. For example, using LDA (lithium diisopropylamide) allows for substitution at the C-5 bridgehead, while LTMP (lithium 2,2,6,6-tetramethylpiperidide) can lead to regioselective lithiation at a different position. rsc.org
The synthesis of novel bicyclo[3.3.1]nonanones with bridgehead substituents, such as prenyl groups, has been achieved through reactions involving bases like LDA at low temperatures. nih.gov These substituted bicyclic compounds serve as crucial precursors for constructing the densely functionalized cores of PPAPs. nih.gov The reactivity of these bridgehead-substituted systems allows for further elaboration, such as the annulation of additional rings. rsc.org
Applications in Synthetic Methodology Development
Beyond its role as a structural core, the bicyclo[3.3.1]nonene framework is instrumental in the development of new synthetic methods, particularly in the realm of asymmetric synthesis.
Chiral Catalysis involving Bicyclo[3.3.1]nonene Derivatives
Derivatives of bicyclo[3.3.1]nonane are attractive for use in asymmetric catalysis. rsc.orgnih.govresearchgate.net The rigid, well-defined chiral scaffold can create a specific steric and electronic environment that influences the stereochemical outcome of a reaction. Chiral bicyclic derivatives have been investigated as ligands in metal-catalyzed reactions. researchgate.net For example, chiral bicyclo[3.3.1]nonanes have been synthesized and their potential as chiral ligands has been explored, demonstrating their utility in creating enantiomerically enriched products. researchgate.net The development of organocatalytic methods has also provided pathways to chiral bicyclo[3.3.1]nonanes, which can themselves act as catalysts or be used as precursors for more complex chiral structures. nih.govresearchgate.net
Asymmetric Induction in Reactions utilizing Bicyclic Templates
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.edu The rigid conformation of the bicyclo[3.3.1]nonene skeleton makes it an excellent chiral template for controlling stereoselectivity.
By attaching a prochiral group to a chiral bicyclo[3.3.1]nonane scaffold, reactions at that group can be directed to occur from one face preferentially, leading to a high degree of asymmetric induction. nih.govresearchgate.net For example, chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized from commercially available starting materials through copper-catalyzed enantioselective reduction followed by intramolecular cyclization reactions. nih.gov These chiral scaffolds can then be used to construct libraries of sp³-rich compounds in both enantiomeric forms, simply by choosing the appropriate chirality of the ligand in the initial reduction step. nih.govresearchgate.net This approach demonstrates how the bicyclic template effectively transfers its stereochemical information to newly formed stereocenters.
Future Directions and Emerging Research Avenues for 5 Chlorobicyclo 3.3.1 Non 2 Ene Research
Development of Novel and Green Synthetic Routes for Bicyclo[3.3.1]nonenes
The development of synthetic routes to bicyclo[3.3.1]nonanes and their derivatives is a mature field, with established methods such as aldol (B89426) condensations and Michael additions. rsc.orgrjeid.com However, the increasing emphasis on green chemistry necessitates the exploration of more sustainable and efficient synthetic strategies. researchgate.net Future efforts in this area are likely to focus on:
Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts. researchgate.net Research into organocatalytic asymmetric synthesis of bicyclo[3.3.1]nonane frameworks is an active area, with the potential to provide enantiomerically pure building blocks for various applications. researchgate.net
Biocatalysis: The use of enzymes or whole organisms for chemical transformations is another promising avenue for green synthesis. lu.se Bioreduction and enzymatic kinetic resolution have already been successfully applied to the synthesis of related bicyclic compounds. lu.se
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Adapting existing batch syntheses of bicyclo[3.3.1]nonenes to flow conditions could lead to more efficient and reproducible manufacturing processes.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. documentsdelivered.com Its application to the synthesis of bicyclo[3.3.1]nonenes has already shown promise and warrants further investigation. documentsdelivered.com
A comparative look at established and emerging synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Advantages |
| Traditional Methods | Well-established, reliable for a range of substrates. | High yields for specific targets. |
| Organocatalysis | Metal-free, often milder reaction conditions. | Reduced environmental impact, potential for high enantioselectivity. researchgate.net |
| Biocatalysis | High selectivity, environmentally benign solvents (e.g., water). | "Green" credentials, access to chiral compounds. lu.se |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety. | Improved scalability and reproducibility. |
| Microwave-Assisted | Rapid heating, shorter reaction times. | Increased efficiency and potentially higher yields. documentsdelivered.com |
Advanced Spectroscopic and Computational Techniques for Precise Structure-Reactivity Correlations
A thorough understanding of the conformational preferences and electronic properties of 5-Chlorobicyclo[3.3.1]non-2-ene is crucial for predicting its reactivity and designing new applications. The bicyclo[3.3.1]nonane system can exist in several conformations, including the double chair, chair-boat, and double boat forms. oregonstate.edu The interplay of these conformations significantly influences the molecule's chemical behavior. oregonstate.edu
Future research will likely leverage a combination of advanced spectroscopic and computational methods to gain deeper insights:
High-Resolution NMR Spectroscopy: Advanced NMR techniques, such as 2D and 3D correlation spectroscopy, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths and angles. bohrium.com This information is invaluable for validating computational models.
Computational Chemistry: Density Functional Theory (DFT) and other high-level computational methods can be used to model the different conformations of this compound, predict their relative energies, and understand the transition states of its reactions. mdpi.com These calculations can also predict spectroscopic properties, aiding in the interpretation of experimental data.
| Technique | Information Gained | Contribution to Understanding |
| High-Resolution NMR | Connectivity, stereochemistry, and conformational dynamics in solution. | Elucidation of solution-state structure and behavior. |
| X-ray Crystallography | Precise solid-state geometry, bond lengths, and angles. bohrium.com | Definitive structural information for comparison with computational models. bohrium.com |
| Computational Modeling | Relative energies of conformers, reaction pathways, and electronic properties. mdpi.com | Prediction of reactivity and spectroscopic properties. mdpi.com |
Exploration of New Chemical Transformations and Skeletal Rearrangements for Bridged Systems
The strained bicyclic framework of this compound makes it susceptible to a variety of interesting and potentially useful chemical transformations and skeletal rearrangements. Research in this area could uncover novel reaction pathways and provide access to new molecular architectures.
"Cut-and-Sew" Reactions: Transition-metal-catalyzed reactions that cleave and form C-C bonds in a concerted fashion can be used to deconstruct and rebuild cyclic systems, leading to bridged and fused ring structures. acs.org
Skeletal Editing: This emerging strategy involves the precise insertion, deletion, or swapping of atoms within a molecular scaffold. escholarship.orgnih.gov Applying skeletal editing techniques to this compound could provide a rapid way to generate structural analogs with different properties. escholarship.orgnih.gov
Bridgehead Reactivity: The reactivity of the bridgehead positions in bicyclic systems is a topic of ongoing interest. stir.ac.uk Investigating the functionalization of the bridgehead carbons in this compound could lead to new classes of derivatives.
Transannular Reactions: The proximity of different parts of the ring system in certain conformations can facilitate transannular reactions, where a reaction occurs across the ring. oregonstate.edugla.ac.uk Exploring these reactions could lead to the formation of novel polycyclic structures.
Development of Structure-Activity Relationships for Advanced Materials Science or Catalytic Applications
The unique three-dimensional structure of bicyclo[3.3.1]nonane derivatives makes them attractive scaffolds for the development of new materials and catalysts. rsc.orgnih.gov By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can establish structure-activity relationships (SAR) to guide the design of molecules with desired functions.
Asymmetric Catalysis: Chiral bicyclo[3.3.1]nonane derivatives have been successfully used as ligands in asymmetric catalysis. lu.sebohrium.com Further development in this area could lead to highly efficient and selective catalysts for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Materials Science: The rigid bicyclic framework can be incorporated into polymers or other materials to control their physical properties. For example, derivatives of bicyclo[3.3.1]nonane could be used to create materials with specific thermal or mechanical properties.
Molecular Recognition: The cleft-like shape of some bicyclo[3.3.1]nonane derivatives makes them suitable for use as receptors in molecular recognition and sensing applications. rsc.orgnih.gov
| Application Area | Key Structural Features | Potential Impact |
| Asymmetric Catalysis | Chiral, rigid scaffold. lu.sebohrium.com | Development of highly selective and efficient catalysts. lu.sebohrium.com |
| Advanced Materials | Rigid, three-dimensional structure. | Creation of polymers and other materials with tailored properties. |
| Molecular Recognition | Defined shape and functionality. | Design of novel sensors and separation agents. rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chlorobicyclo[3.3.1]non-2-ene, and what experimental conditions optimize yield?
- Methodological Answer : The compound is synthesized via dichlorocarbene addition to bicyclic precursors under phase-transfer catalysis. For example, a 50% aqueous NaOH-benzene emulsion with benzyltriethylammonium chloride at 20°C yields 3,4,6-trichlorobicyclo[3.3.1]non-2-ene (8.4% yield after chromatography on basic alumina) . Key variables include reaction time, catalyst concentration, and temperature. Purification often requires preparative glpc for oily intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer : NMR (e.g., δ 3.94–5.89 ppm for olefinic protons) and mass spectrometry (m/z 170 [M⁺], 172 [M+2] in a 3:1 ratio for Cl isotopes) are essential. IR absorption at 1640 cm⁻¹ confirms unsaturation, while comparative analysis with Birch reduction products (e.g., bicyclo[3.3.1]nonane) validates structural assignments .
Q. How does the steric environment of this compound influence its reactivity in substitution reactions?
- Methodological Answer : The bicyclic framework imposes axial chirality, affecting nucleophilic attack trajectories. Computational modeling (e.g., B3LYP/6-31G(d)) can predict regioselectivity, while kinetic studies under varying solvent polarities (e.g., DMSO vs. benzene) quantify steric hindrance .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of unexpected byproducts (e.g., oxa-modified adamantane analogs) during this compound synthesis?
- Methodological Answer : Competing carbene insertion and ring-expansion reactions occur. For example, dichlorocarbene addition to hydroxy groups in precursors can yield tricyclic derivatives (e.g., 3-chloro-5-oxatricyclo[3.3.6]nonane). Isotopic labeling (e.g., ¹³C tracking) and tandem MS/MS fragmentation elucidate intermediates .
Q. How can computational chemistry resolve contradictions in proposed carbocation rearrangements involving this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G(d)) map energy barriers for 1,2-carbon shifts. For instance, retro-Prins β-cleavage pathways leading to 7-methylene-2-oxonia-bicyclo[3.3.1]non-2-ene cations are validated by comparing theoretical vs. experimental NMR shifts .
Q. What strategies address discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer : Hybrid QM/MM calculations refine solvent effects on NMR chemical shifts. Dynamic NMR experiments at variable temperatures detect conformational averaging, while X-ray crystallography resolves ambiguities in stereochemistry .
Methodological Notes
- Experimental Reproducibility : Detailed protocols for phase-transfer catalysis and chromatography are critical. Limit main-text experimental sections to essential steps; supplementary files should include exhaustive procedural details .
- Data Interpretation : Cross-validate spectral data with computational models to address contradictions. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
